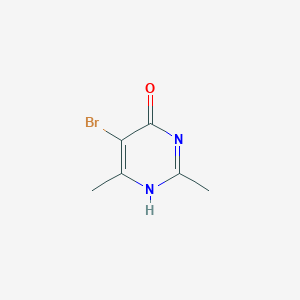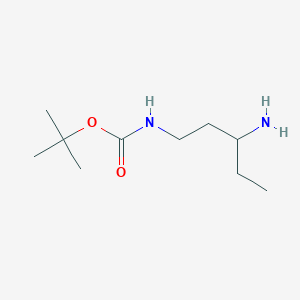
2-Amino-2,3-dimethylbutanoic acid
Übersicht
Beschreibung
2-Amino-2,3-dimethylbutanoic acid is an organic compound belonging to the class of amino acids. It is a derivative of valine, an essential amino acid, and has a molecular formula of C6H13NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutanoic acid can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and hydrogen cyanide to form an amino nitrile, followed by hydrolysis. Another method is the reductive amination of a suitable keto acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through fermentation processes using genetically modified microorganisms that can synthesize the amino acid from simple sugars. This method is preferred for its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2,3-dimethylbutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenation, where halides such as chlorine (Cl2) or bromine (Br2) are used.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The major products are halogenated derivatives of the amino acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-2,3-dimethylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic studies and is used to investigate metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
2-Amino-2,3-dimethylbutanoic acid is similar to other amino acids such as valine, leucine, and isoleucine. it has unique structural features, such as the presence of a methyl group at the 2 and 3 positions of the butanoic acid chain, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Valine
Leucine
Isoleucine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-19-2 | |
| Record name | NSC23276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)

![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)







